molecular formula C13H11NOS B15322118 2-Phenoxybenzothioamide

2-Phenoxybenzothioamide

Cat. No.: B15322118
M. Wt: 229.30 g/mol
InChI Key: DPALJENEQAMFIC-UHFFFAOYSA-N
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Description

2-Phenoxybenzothioamide is an organic compound with the molecular formula C13H11NOS It is a derivative of benzothioamide, characterized by the presence of a phenoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxybenzothioamide typically involves the reaction of 2-aminothiophenol with phenoxybenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include the use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid generated during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxybenzothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenoxybenzothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Phenoxybenzothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenoxybenzothioamide is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H11NOS

Molecular Weight

229.30 g/mol

IUPAC Name

2-phenoxybenzenecarbothioamide

InChI

InChI=1S/C13H11NOS/c14-13(16)11-8-4-5-9-12(11)15-10-6-2-1-3-7-10/h1-9H,(H2,14,16)

InChI Key

DPALJENEQAMFIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=S)N

Origin of Product

United States

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